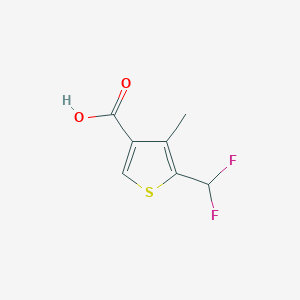

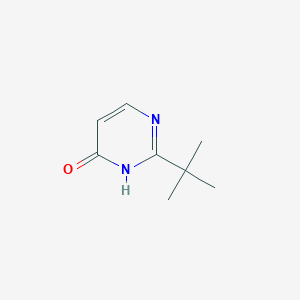

![molecular formula C16H14N2O2S2 B2356241 5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime) CAS No. 866008-38-0](/img/structure/B2356241.png)

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime) is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.42. The purity is usually 95%.

BenchChem offers high-quality 5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Synthesis of Angular Isoindole Diones

The reaction of secondary aminothieno pyridine carboxamides with ortho-formylbenzoic acid produces angular isoindole diones, which have been studied through X-ray structural analysis and dynamic NMR to understand their molecular characteristics (Vasilin et al., 2015).

Development of Thieno Azocino Isoindole Diones

A synthesis pathway for thieno azocino isoindole diones from N-thienylethylphthalimides has been established, which includes a Wittig reaction followed by a Friedel-Crafts cyclization (Othman et al., 1998).

Synthesis of Pyrazolo-Thiazolyl Alkoxy Isoindole Diones

A cyclisation reaction involving thiourea and chloroacetic acid has been developed to synthesize pyrazolo-thiazolyl alkoxy isoindole diones, which have been analyzed for their structural properties and potential antibacterial activities (Jat et al., 2006).

Novel Chromophores from Diketopyrrolopyrroles

Diketopyrrolopyrroles with thienyl, furyl, and benzofuryl substituents undergo skeletal rearrangement to form thieno and furo isoindole diones, exhibiting favorable photophysical properties (Vakuliuk et al., 2017).

Isoindole-1,3-diones in Synthesis of Thiazole Derivatives

Novel thiazole derivatives incorporating isoindole-1,3-dione have been synthesized, displaying potent anticancer activities (Gomha et al., 2017).

Optoelectronic Applications

Optoelectronic Properties Tailoring

The optoelectronic properties of thieno based homopolymers have been tailored via altering electron acceptor moieties, leading to potential applications in photovoltaics and electronics (Goker et al., 2020).

Novel Sensitizers for Solar Cells

New D-π-A sensitizers incorporating thieno isoindole dione structures have been synthesized and tested in dye-sensitized solar cells, achieving promising power conversion efficiencies (Li et al., 2013).

Propiedades

IUPAC Name |

(8Z)-8-methoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-20-17-13-9-22-16-11-5-3-2-4-10(11)15(19)18(16)8-14-12(13)6-7-21-14/h2-7,16H,8-9H2,1H3/b17-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVLSUXYUWLYKX-GHRIWEEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/1\CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)

![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B2356173.png)

![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2356175.png)

![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)